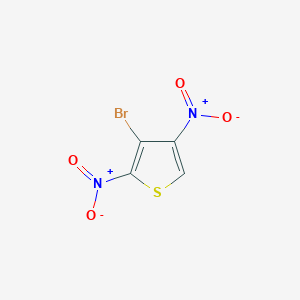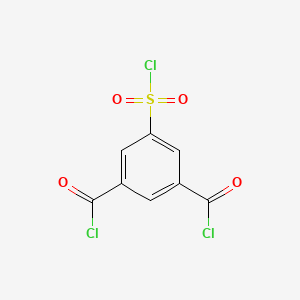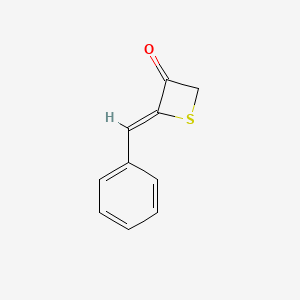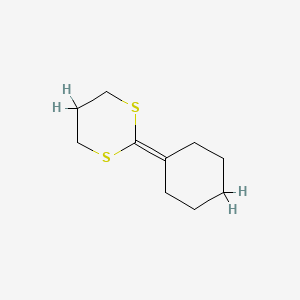
2-Heptyn-1-ol, 6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyn-1-ol, 6-methyl- is an organic compound with the molecular formula C8H14O It is a derivative of heptynol, characterized by the presence of a hydroxyl group (-OH) attached to a heptyn chain with a methyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptyn-1-ol, 6-methyl- can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with a suitable alkyl halide under basic conditions. Another method includes the reduction of 6-methyl-2-heptyn-1-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In industrial settings, the production of 2-Heptyn-1-ol, 6-methyl- often involves catalytic hydrogenation of 6-methyl-2-heptyn-1-one. This process is typically carried out in the presence of a palladium catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Heptyn-1-ol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 6-Methyl-2-heptyn-1-one or 6-methyl-2-heptynal.
Reduction: 6-Methyl-2-hepten-1-ol or 6-methylheptanol.
Substitution: 6-Methyl-2-heptyn-1-chloride or 6-methyl-2-heptyn-1-bromide.
Scientific Research Applications
2-Heptyn-1-ol, 6-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Heptyn-1-ol, 6-methyl- depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the hydroxyl group and the triple bond allows it to form hydrogen bonds and engage in π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Heptyn-1-ol: Lacks the methyl group at the sixth position, resulting in different chemical and physical properties.
6-Heptyn-1-ol: Similar structure but with the triple bond at a different position.
6-Methyl-2-hepten-1-ol: Contains a double bond instead of a triple bond.
Uniqueness
2-Heptyn-1-ol, 6-methyl- is unique due to the combination of the hydroxyl group, the triple bond, and the methyl group at the sixth position
Properties
CAS No. |
34452-36-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
6-methylhept-2-yn-1-ol |
InChI |
InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h8-9H,4,6-7H2,1-2H3 |
InChI Key |
MVBRYNZPDUGVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
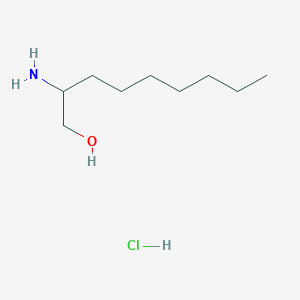
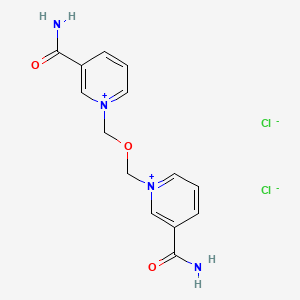
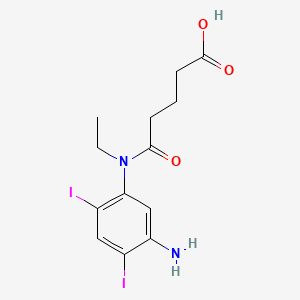
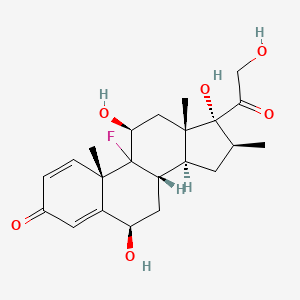
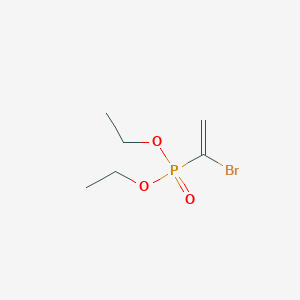
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)
